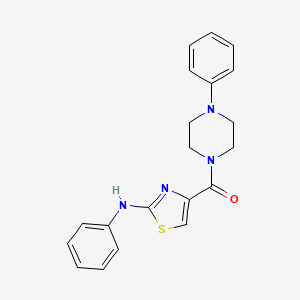

(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

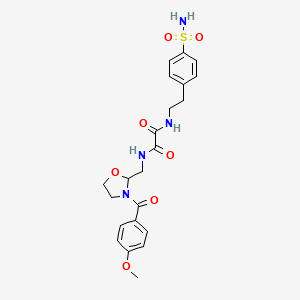

(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20N4OS and its molecular weight is 364.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has been dedicated to synthesizing and characterizing novel compounds related to (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone. For instance, Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, characterized through UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Their study utilized density functional theory (DFT) calculations for structural optimization and investigated the compounds' antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Biological Activities

A significant amount of research on related derivatives has focused on evaluating their biological activities, including anti-inflammatory and antimicrobial properties. Arunkumar et al. (2009) synthesized a series of compounds exhibiting good anti-inflammatory activity, confirmed through in vivo models. The synthesized compounds were characterized by IR, 1HNMR, and Mass spectral data, offering a basis for further pharmacological exploration (Arunkumar, Ilango, Manikandan, & Ramalakshmi, 2009).

Antifungal and Antitumor Activities

Lv et al. (2013) explored the antifungal activities of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, revealing promising effects based on preliminary structure-activity relationship studies (Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013). Jilloju et al. (2021) synthesized a series of derivatives showing in vitro anticoronavirus and antitumoral activity, highlighting the potential therapeutic applications of these compounds (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).

Electrochemical and Electrochromic Properties

Hu et al. (2013) focused on the electrochemical and electrochromic properties of two novel polymers containing carbazole and phenyl-methanone units, highlighting their potential in electrochromic materials and devices. These materials showed reasonable optical contrast and fast switching times, indicating their applicability in smart window technologies (Hu, Zhang, Lv, Ouyang, Fu, & Zhang, 2013).

Mechanism of Action

Target of Action

The primary target of (2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

This compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cognitive function .

Biochemical Pathways

The inhibition of AChE and BuChE by this compound affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, this compound enhances the transmission of signals in the nervous system, which is beneficial for cognitive function .

Pharmacokinetics

The compound’s ability to inhibit ache and buche suggests that it can cross the blood-brain barrier and interact with its targets in the brain .

Result of Action

The inhibition of AChE and BuChE by this compound leads to an increase in acetylcholine levels . This increase enhances cholinergic neurotransmission, which can improve cognitive function .

Action Environment

The action of this compound is likely influenced by various environmental factors, including the physiological state of the individual and the presence of other substances that may interact with the compound.

Biochemical Analysis

Biochemical Properties

(2-(Phenylamino)thiazol-4-yl)(4-phenylpiperazin-1-yl)methanone plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain . This inhibition is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The compound’s interaction with acetylcholinesterase involves both competitive and non-competitive inhibition, indicating a mixed-type inhibition mechanism . Additionally, this compound has been found to interact with other proteins and receptors, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmission and synaptic plasticity, which are critical for cognitive functions . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft . This binding interaction is facilitated by the compound’s thiazole and piperazine moieties, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound can modulate the activity of other enzymes and receptors, leading to downstream effects on cellular signaling pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory by increasing acetylcholine levels in the brain . At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to diminishing returns or negative outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s bioavailability and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is also affected by its affinity for specific receptors and transporters, leading to differential accumulation in various organs.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, direct this compound to specific compartments or organelles. This subcellular localization is essential for the compound’s ability to modulate gene expression and cellular signaling pathways.

Properties

IUPAC Name |

(2-anilino-1,3-thiazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c25-19(18-15-26-20(22-18)21-16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMSEOXBCWZGEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2525790.png)

![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)

![Methyl 4-[2-(mesitylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2525796.png)

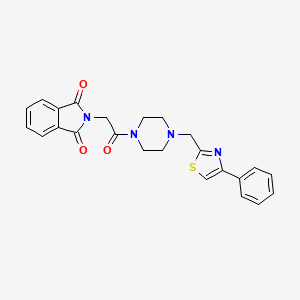

![[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B2525800.png)

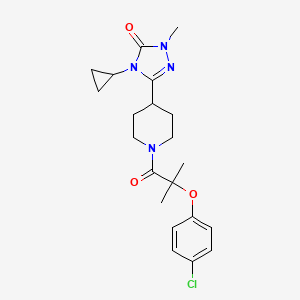

![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)

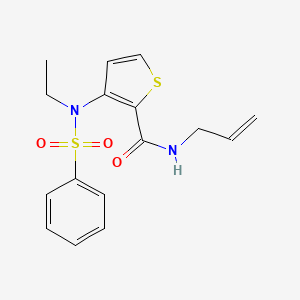

![Methyl 3-[bis(2-fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2525806.png)

![Methyl 4,5-dimethoxy-2-(3-phenylbenzo[c]isoxazole-5-carboxamido)benzoate](/img/structure/B2525808.png)